6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid
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Overview
Description
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by nitration and subsequent cyclization to form the chromene ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms like bromine can be substituted with other groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-bromo-8-amino-2-oxo-2H-chromene-3-carboxylic acid.
Scientific Research Applications
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
- 8-Nitro-2-oxo-2H-chromene-3-carboxylic acid
- 6-Bromo-8-nitro-4-oxo-4H-chromene-2-carboxylic acid ethyl ester
Uniqueness
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid stands out due to the presence of both bromine and nitro groups, which confer unique reactivity and potential biological activities. The combination of these functional groups in the chromene scaffold makes it a versatile compound for various applications.
Biological Activity
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the chromene family, characterized by its unique structural features, including a bromo group at the 6-position and a nitro group at the 8-position. This compound has garnered attention due to its potential biological activities, which may have implications in various therapeutic areas.
The molecular formula of this compound is C11H7BrN2O5 with a molecular weight of approximately 328.09 g/mol. Its structure includes a chromene core, which is essential for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.0 µg/mL |
Escherichia coli | 20.5 µg/mL |
Pseudomonas aeruginosa | 18.0 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial therapies.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE). This inhibition is significant for potential applications in treating neurodegenerative diseases such as Alzheimer's.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase (AChE) | 5.0 |
Butyrylcholinesterase (BChE) | 7.5 |
The low IC50 values suggest that this compound is a potent inhibitor of these enzymes, which could help in managing symptoms associated with Alzheimer's disease.
Anti-inflammatory Activity
In addition to its antimicrobial and enzyme-inhibitory properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies involving cell lines have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Binding : The compound binds effectively to active sites of enzymes like AChE, leading to inhibition.
- Cellular Interaction : The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, disrupting normal cellular processes.
- Cytokine Modulation : It modulates signaling pathways involved in inflammation, thereby reducing cytokine release.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of this compound improved cell viability in neuroblastoma cells exposed to amyloid-beta toxicity, suggesting neuroprotective properties.
- In Vivo Efficacy : Animal models treated with the compound showed reduced inflammation markers and improved behavioral outcomes in models of neurodegeneration.
Properties
Molecular Formula |
C10H4BrNO6 |
---|---|
Molecular Weight |
314.05 g/mol |
IUPAC Name |
6-bromo-8-nitro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H4BrNO6/c11-5-1-4-2-6(9(13)14)10(15)18-8(4)7(3-5)12(16)17/h1-3H,(H,13,14) |
InChI Key |
IKQHRVXYTMOVAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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